molecular formula C2ClF2LiO2 B027816 Chlorodifluoroacetic acid, lithium salt CAS No. 19740-19-3

Chlorodifluoroacetic acid, lithium salt

Cat. No.: B027816
CAS No.: 19740-19-3
M. Wt: 136.4 g/mol
InChI Key: JCMWDCHCBBLWEV-UHFFFAOYSA-M
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Description

Indirubin-3’-oxime is a synthetic derivative of indirubin, a naturally occurring bisindole isomer of indigo. Indirubin has been traditionally used in Chinese medicine for its therapeutic properties, particularly in the treatment of chronic myelocytic leukemia. Indirubin-3’-oxime has gained significant attention due to its enhanced biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indirubin-3’-oxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .

Industrial Production Methods: Industrial production of indirubin-3’-oxime often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as nanoencapsulation to improve the solubility and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Indirubin-3’-oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various indirubin derivatives with modified biological activities .

Mechanism of Action

Indirubin-3’-oxime exerts its effects primarily through the inhibition of glycogen synthase kinase-3β and cyclin-dependent kinases. This inhibition leads to cell cycle arrest in the G2/M phase, preventing cell proliferation. Additionally, the compound activates the Wnt/β-catenin signaling pathway, promoting chondrocyte maturation and bone growth .

Comparison with Similar Compounds

Uniqueness: Indirubin-3’-oxime is unique due to its enhanced stability and solubility compared to indirubin. It also exhibits a broader spectrum of biological activities, making it a versatile compound for various scientific and medical applications .

Properties

IUPAC Name

lithium;2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClF2O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWDCHCBBLWEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(=O)(C(F)(F)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF2LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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